2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Overview
Description
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is a diazirine compound known for its unique chemical properties and applications. It is often used as a photoaffinity reagent in biochemical research due to its ability to form covalent bonds with biomolecules upon exposure to UV light .
Preparation Methods
The synthesis of 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester typically involves the reaction of 2-hydroxybenzoic acid with trifluoromethyl diazirine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The mixture is then heated to facilitate the reaction, followed by purification through recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diazirine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions and map active sites of enzymes.
Medicine: In drug discovery to identify potential drug targets.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent bonds .
Comparison with Similar Compounds
Similar compounds include other diazirine-based photoaffinity labels, such as 3-(trifluoromethyl)-3H-diazirine and 4-(trifluoromethyl)-3H-diazirine. Compared to these, 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester offers unique advantages due to its hydroxyl group, which enhances its solubility and reactivity in aqueous environments .
Properties
IUPAC Name |
methyl 2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-8(17)6-3-2-5(4-7(6)16)9(14-15-9)10(11,12)13/h2-4,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDLZIPGDGBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438290 | |
Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-72-4 | |
Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165963-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2F35PYQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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